4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline
Overview
Description
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline is an organic compound that features a complex structure with multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This process involves the reaction of pyridine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using halogenated pyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline involves its interaction with molecular targets, such as metal ions, through coordination bonds. This interaction can influence various biochemical pathways and processes, making it a valuable compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-pyridyl)pyridine: Another pyridine-based compound with similar coordination properties.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A related compound used in the synthesis of metal complexes.
Uniqueness
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to form stable metal complexes and its potential use in various scientific fields highlight its distinctiveness.
Properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-27(2)19-11-9-17(10-12-19)18-15-22(20-7-3-5-13-24-20)26-23(16-18)21-8-4-6-14-25-21/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTBTZUMFUTBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455218 | |
Record name | Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362595-93-5 | |
Record name | Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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